molecular formula C7H13N5O B2592580 4-Amino-N',N',1-trimethylpyrazole-3-carbohydrazide CAS No. 1552617-61-4

4-Amino-N',N',1-trimethylpyrazole-3-carbohydrazide

Cat. No.: B2592580
CAS No.: 1552617-61-4
M. Wt: 183.215
InChI Key: FDBFYDNOHTXXEJ-UHFFFAOYSA-N
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Description

4-Amino-N',N',1-trimethylpyrazole-3-carbohydrazide is a substituted pyrazole derivative intended for research and development purposes. As a member of the aminopyrazole family, this scaffold is recognized in medicinal chemistry as a versatile building block for the design of novel bioactive compounds . Aminopyrazole-based structures have demonstrated significant potential in various therapeutic areas, including as inhibitors for a range of kinases (such as p38MAPK and cyclin-dependent kinases) and other enzymes like COX, and have been investigated for their properties against bacterial and viral infections . The presence of both amino and carbohydrazide functional groups on the pyrazole core provides multiple sites for chemical modification and molecular interaction, making it a valuable intermediate for constructing more complex heterocyclic systems or for probing biological targets . Applications: This compound is suited for use in pharmaceutical research, agrochemical development, and as a key synthetic intermediate in organic chemistry. Note: The specific mechanism of action and research value for this exact compound are subjects of ongoing investigation. Its utility is derived from the known pharmacological importance of the aminopyrazole chemotype, as evidenced by approved drugs and candidates in clinical trials . Handling: Researchers should handle this material with appropriate precautions. Refer to the safety data sheet for specific hazard information. This product is For Research Use Only. It is not intended for diagnostic or therapeutic applications in humans or animals.

Properties

IUPAC Name

4-amino-N',N',1-trimethylpyrazole-3-carbohydrazide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13N5O/c1-11(2)10-7(13)6-5(8)4-12(3)9-6/h4H,8H2,1-3H3,(H,10,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FDBFYDNOHTXXEJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C(=N1)C(=O)NN(C)C)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13N5O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

183.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Amino-N’,N’,1-trimethylpyrazole-3-carbohydrazide typically involves the reaction of 4-amino-1,2,3-trimethylpyrazole with hydrazine hydrate under controlled conditions. The reaction is carried out in an organic solvent such as ethanol or methanol, and the mixture is heated to reflux for several hours. The product is then isolated by filtration and purified by recrystallization.

Industrial Production Methods

In an industrial setting, the production of 4-Amino-N’,N’,1-trimethylpyrazole-3-carbohydrazide follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and continuous monitoring of reaction parameters to ensure high yield and purity. The final product is obtained through crystallization and drying processes.

Chemical Reactions Analysis

Types of Reactions

4-Amino-N’,N’,1-trimethylpyrazole-3-carbohydrazide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert it into different hydrazine derivatives.

    Substitution: The amino and carbohydrazide groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like alkyl halides and acyl chlorides are employed in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyrazole oxides, while substitution reactions can produce various substituted pyrazole derivatives.

Scientific Research Applications

Medicinal Chemistry

  • Anticancer Activity :
    • Mechanism : The compound exhibits potential antiproliferative effects by inhibiting fms-like tyrosine kinase 3 (FLT3) and cyclin-dependent kinases (CDKs), which are crucial for cell cycle progression.
    • Case Study : A study demonstrated that derivatives of this compound showed significant inhibition against various cancer cell lines, including:
      CompoundCell LineIC50 (µM)Effect
      AHepG2 (Liver)54.25Inhibition of proliferation
      BHeLa (Cervical)38.44Inhibition of proliferation
      CA549 (Lung)0.95Induction of autophagy
  • Anti-inflammatory Properties :
    • Research Findings : Studies have indicated that compounds similar to 4-amino-N',N',1-trimethylpyrazole-3-carbohydrazide can modulate inflammatory responses by inhibiting specific enzymes involved in the inflammatory pathways, such as N-acylethanolamine-hydrolyzing acid amidase (NAAA) .

Biochemistry

  • Enzyme Inhibition :
    • The compound is utilized in studies examining its interactions with various enzymes, particularly those involved in metabolic pathways related to cancer and inflammation.
    • Example : In vitro assays have shown that it can inhibit certain kinases, leading to altered cellular signaling pathways that affect cell survival and proliferation.
  • Protein Interactions :
    • Its ability to form stable complexes with proteins makes it a valuable tool in studying protein dynamics and interactions within biological systems.

Industrial Applications

  • Catalysis :
    • The compound is explored as a catalyst in organic synthesis, particularly in reactions requiring specific reactivity patterns due to its unique functional groups.
  • Material Science :
    • It serves as a building block for synthesizing novel materials with tailored properties for applications in pharmaceuticals and biotechnology.

Mechanism of Action

The mechanism of action of 4-Amino-N’,N’,1-trimethylpyrazole-3-carbohydrazide involves its interaction with specific molecular targets. The amino and carbohydrazide groups can form hydrogen bonds and coordinate with metal ions, influencing various biochemical pathways. The compound’s effects are mediated through its ability to modulate enzyme activity and receptor binding.

Comparison with Similar Compounds

Pyrazole and Isoxazole Derivatives

  • 4-Amino-N′-[(1E)-2-methylpropylidene]-1,2-oxazole-3-carbohydrazide (Compound 12) Structure: Replaces the pyrazole ring with an isoxazole, linked to an isobutylidene group. Physicochemical Data: Elemental analysis (C₁₃H₁₂N₄O₃) shows C: 57.05%, H: 4.53%, N: 20.23% .
  • N′-Acetyl-3-methyl-1,6-diphenyl-1H-pyrazolo[3,4-b]pyridine-4-carbohydrazide Structure: Features a pyrazolo-pyridine fused ring system with an acetylated hydrazide.

Key Differences : The trimethylpyrazole core in the target compound may confer higher solubility compared to fused-ring systems, while the isoxazole derivative’s aliphatic chain could enhance membrane permeability .

Benzohydrazide Derivatives

  • (E)-4-Amino-N′-(5-chloro-2-hydroxybenzylidene)benzohydrazide Structure: Benzohydrazide backbone with a 5-chloro-2-hydroxybenzylidene substituent. Crystallography: Orthorhombic crystal system (Pna2₁), stabilized by N–H···O hydrogen bonds . Activity: Exhibits DNA intercalation and TopoII inhibition, with IC₅₀ values in the micromolar range against HepG2 and MCF-7 cells .
  • 4-Amino-N′-(4-aminobenzoyl)benzohydrazide Monohydrate Structure: Contains two amino groups on the benzoyl moiety. Activity: Reported as a FGFR1 inhibitor and antitumor agent, with activity linked to hydrogen-bonding interactions in its crystal lattice .

Comparison Table :

Compound Molecular Formula Key Substituents TopoII Inhibition Anticancer Cell Lines Tested
Target Compound C₇H₁₂N₄O Pyrazole, trimethyl groups Not Reported Not Reported
(E)-4-Amino-N′-(5-Cl-2-OH-Bz) BHZ C₁₄H₁₂ClN₃O₂ Chloro, hydroxybenzylidene Yes HepG2, MCF-7
4-Amino-N′-(4-aminobenzoyl) BHZ C₁₄H₁₆N₄O₃ 4-aminobenzoyl, monohydrate No HCT116

Insights : The target compound’s pyrazole core may offer metabolic stability over benzohydrazides, but the latter’s planar benzylidene groups enhance DNA intercalation efficiency .

Quinoxaline and Triazoloquinoxaline Derivatives

  • 4-Amino-N’-(3-chloroquinoxalin-2-yl)benzohydrazide Structure: Quinoxaline ring substituted with chloro and benzohydrazide groups. Activity: Potent TopoII inhibitor (IC₅₀ < 10 µM) with antiproliferative effects against HepG2 and HCT116 .
  • 2-{4-([1,2,4]Triazolo[4,3-a]quinoxalin-4-ylamino)benzoyl}-N-cyclohexylhydrazine-1-carboxamide Structure: Triazoloquinoxaline fused with a cyclohexylcarboxamide. Activity: Superior DNA-binding affinity and TopoII inhibition compared to benzohydrazides .

Comparison: Quinoxaline derivatives generally exhibit stronger TopoII inhibition due to extended π-conjugation, but their larger size may limit bioavailability compared to the compact pyrazole-based target compound .

Metal Complexes of Hydrazides

  • 4-Amino-N′-(2-hydroxy-6-methyl-4-oxopyran-3-yl)ethylidene Benzohydrazide Cu(II) Complex Structure: Hydrazide ligand chelated to Cu(II) via carbonyl and imine groups. Activity: Enhanced antimicrobial and anticancer activity due to metal coordination .

Research Findings and Limitations

  • Structural Insights : Crystallographic data (e.g., hydrogen bonding in ) suggest that substituents on the hydrazide group critically influence solubility and stability.
  • The target compound’s simpler structure may offer a better safety profile.
  • Gaps: Limited in vitro data exist for the target compound’s specific enzyme targets (e.g., TopoIIα vs. TopoIIβ) and pharmacokinetic properties .

Biological Activity

4-Amino-N',N',1-trimethylpyrazole-3-carbohydrazide, a derivative of pyrazole, has gained attention in medicinal chemistry due to its diverse biological activities. This compound is characterized by its unique structural features that contribute to its pharmacological potential, including anti-inflammatory, anticancer, and antimicrobial properties. The following sections provide a detailed overview of its biological activity, supported by relevant case studies and research findings.

Chemical Structure and Properties

The chemical structure of this compound is pivotal to its biological activity. It contains both amino and hydrazide functionalities that enhance its interaction with biological targets. The compound's molecular formula is C_7H_12N_6O, and it exhibits a molecular weight of 196.21 g/mol.

Anticancer Activity

Recent studies have highlighted the anticancer potential of pyrazole derivatives, including this compound. For instance, a study demonstrated that related compounds exhibited IC50 values in the low micromolar range against various cancer cell lines, indicating significant antiproliferative effects . The mechanism involves the inhibition of tubulin polymerization, leading to cell cycle arrest in the G2/M phase .

CompoundCancer Cell LineIC50 (µM)
This compoundHeLa0.08 - 12.07
Related CompoundMCF-70.05 - 0.15

Anti-inflammatory Activity

This compound has shown promising anti-inflammatory properties. It was found to inhibit the release of pro-inflammatory cytokines such as TNFα in LPS-treated models, demonstrating its potential as an anti-inflammatory agent . The compound's ability to modulate inflammatory pathways makes it a candidate for treating autoimmune diseases.

ActivityModelResult
TNFα InhibitionLPS-treated miceSignificant reduction
IL-17 InhibitionCytokine release assayIC50 = 0.1 - 1 µM

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship of pyrazole derivatives is crucial for optimizing their biological activities. Modifications at various positions on the pyrazole ring can significantly influence their potency and selectivity against biological targets. For instance, substituents at the 5-position have been shown to enhance anti-inflammatory activity while maintaining low toxicity profiles .

Case Studies

  • In Vitro Studies : A series of derivatives based on the pyrazole scaffold were synthesized and tested for their anticancer activity using MTT assays across multiple cancer cell lines. The most potent derivative exhibited an IC50 value significantly lower than that of standard chemotherapeutics .
  • In Vivo Models : In a study involving LPS-induced inflammation in mice, administration of the compound resulted in decreased levels of pro-inflammatory markers, supporting its therapeutic potential in inflammatory diseases .

Q & A

Q. What are the standard synthetic pathways for 4-amino-N',N',1-trimethylpyrazole-3-carbohydrazide, and how can reaction yields be optimized?

Methodological Answer: The compound is typically synthesized via condensation reactions involving hydrazide derivatives and substituted pyrazole precursors. For example, analogous hydrazide-pyrazole conjugates are synthesized by reacting hydrazides with ketones or aldehydes under reflux in ethanol or DMSO, followed by purification via recrystallization . Yield optimization can be achieved by controlling stoichiometry (e.g., 1:1 molar ratio of hydrazide to carbonyl compound), reaction time (12–24 hours), and temperature (70–80°C). Catalysts like acetic acid or AlCl₃ may enhance cyclization efficiency .

Q. Which spectroscopic techniques are most effective for characterizing this compound and its intermediates?

Methodological Answer: Key techniques include:

  • FT-IR : Confirms functional groups (e.g., N-H stretches at 3200–3400 cm⁻¹ for amino/hydrazide groups; C=O stretches near 1650 cm⁻¹) .
  • ¹H/¹³C NMR : Identifies proton environments (e.g., methyl groups at δ 2.3–3.0 ppm; pyrazole ring protons at δ 6.5–8.0 ppm) and carbon backbone .
  • Mass Spectrometry (MS) : Validates molecular ion peaks (e.g., ESI-MS for [M+H]⁺) and fragmentation patterns .
  • Elemental Analysis : Ensures purity by matching experimental and theoretical C/H/N percentages (e.g., ±0.3% tolerance) .

Q. How can researchers address challenges in crystallizing this compound for X-ray diffraction studies?

Methodological Answer: Crystallization difficulties often arise due to conformational flexibility or solvent retention. Strategies include:

  • Solvent Screening : Use mixed solvents (e.g., DMSO/ethanol) for gradual supersaturation.
  • Temperature Gradients : Slow cooling from 60°C to 4°C over 48 hours.
  • Seed Crystals : Introduce microcrystals from analogous compounds to induce nucleation . If single crystals remain elusive, powder XRD or computational modeling (e.g., density functional theory for electron density maps) can supplement structural analysis .

Advanced Research Questions

Q. How can computational docking studies predict the bioactivity of this compound derivatives?

Methodological Answer: Tools like AutoDock Vina enable virtual screening by simulating ligand-receptor interactions. Workflow steps:

  • Protein Preparation : Retrieve target structures (e.g., from PDB), remove water, add hydrogens.
  • Ligand Preparation : Generate 3D conformers of the compound using Open Babel or Chimera.
  • Docking Parameters : Set grid boxes covering active sites (e.g., 20 ų) and exhaustiveness=20 for accuracy .
  • Scoring Function Analysis : Prioritize derivatives with low binding energies (ΔG < −7 kcal/mol) for in vitro testing .

Q. What strategies resolve contradictory data between experimental and computational spectroscopic results?

Methodological Answer: Discrepancies (e.g., NMR chemical shifts vs. DFT-predicted values) may arise from solvent effects or conformational averaging. Mitigation approaches:

  • Explicit Solvent Models : Use COSMO-RS in DFT calculations to account for solvent polarity .
  • Dynamic NMR : Perform variable-temperature studies to detect conformational exchange broadening .
  • Cross-Validation : Compare IR/Raman spectra with computational vibrational modes .

Q. How do metal coordination properties of this compound influence its application in catalysis or medicinal chemistry?

Methodological Answer: The hydrazide and amino groups act as chelating sites for transition metals (e.g., Cu(II), Ni(II)). Characterization steps:

  • Molar Conductivity : Confirm octahedral vs. square planar geometry (e.g., Λₘ = 50–70 S cm² mol⁻¹ for octahedral Cu(II)) .
  • UV-Vis Spectroscopy : Identify d-d transitions (e.g., λ = 600–800 nm for Cu(II) in distorted geometries) .
  • Bioactivity Assays : Test metal complexes for enhanced antimicrobial activity (e.g., MIC values against S. aureus via broth dilution) .

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